N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Overview
Description
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Benzyl Group: The brominated pyrazole is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized separately through the reaction of hydroxylamine with a β-keto ester.
Coupling Reaction: Finally, the pyrazole and isoxazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Coupling: Palladium catalysts in the presence of a base for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted pyrazoles.
Scientific Research Applications
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
- **N~1~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
- **N~1~-[4-FLUORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Uniqueness
The uniqueness of N1-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O3/c1-15-7-9-18(10-8-15)12-29-13-22(25)23(27-29)26-24(30)19-5-4-6-20(11-19)31-14-21-16(2)28-32-17(21)3/h4-11,13H,12,14H2,1-3H3,(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIITJYPBIIENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C3=CC(=CC=C3)OCC4=C(ON=C4C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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